molecular formula C16H20ClN3O3 B6749473 N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-5-methoxypentanamide

N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-5-methoxypentanamide

Cat. No.: B6749473
M. Wt: 337.80 g/mol
InChI Key: UQSYLVXABRZPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-5-methoxypentanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloro and methoxy group, and a pentanamide chain

Properties

IUPAC Name

N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-5-methoxypentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c1-22-8-4-3-5-16(21)18-15-10-13(19-20-15)12-9-11(17)6-7-14(12)23-2/h6-7,9-10H,3-5,8H2,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSYLVXABRZPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=O)NC1=NNC(=C1)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-5-methoxypentanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 5-chloro-2-methoxyacetophenone can be used as the starting material.

    Substitution Reactions: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the pyrazole derivative with 5-methoxypentanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-5-methoxypentanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-5-methoxypentanamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-5-methoxypentanamide: shares structural similarities with other pyrazole derivatives such as:

Uniqueness

  • Unique Structural Features : The presence of both chloro and methoxy groups on the phenyl ring, combined with the pyrazole and pentanamide moieties, gives it distinct chemical properties.
  • Distinct Reactivity : Its specific substitution pattern influences its reactivity and interaction with biological targets, making it a unique candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.